Ethyl 1H-benzo[G]indole-3-carboxylate
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Overview
Description
Ethyl 1H-benzo[G]indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-benzo[G]indole-3-carboxylate typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the use of multicomponent reactions, which are high-yielding and operationally friendly .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-benzo[G]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ethyl 1H-benzo[G]indole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1H-benzo[G]indole-3-carboxylate involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes like tryptophan dioxygenase, which plays a role in the metabolism of tryptophan . Additionally, its ability to undergo electrophilic substitution makes it a versatile compound in medicinal chemistry .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of active molecules and biologically active structures.
Ethyl indole-3-carboxylate: Used in the synthesis of indole-based inhibitors and antimicrobial agents.
1H-Benzo[G]indole-3-carboxaldehyde: Utilized in the preparation of tryptophan dioxygenase inhibitors and anticancer immunomodulators.
Uniqueness: Ethyl 1H-benzo[G]indole-3-carboxylate stands out due to its specific functional groups that allow for diverse chemical modifications. Its unique structure enables it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
104680-99-1 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 1H-benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)13-9-16-14-11-6-4-3-5-10(11)7-8-12(13)14/h3-9,16H,2H2,1H3 |
InChI Key |
ZXZFOADULJTQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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